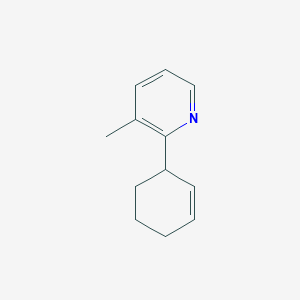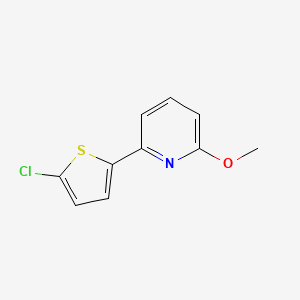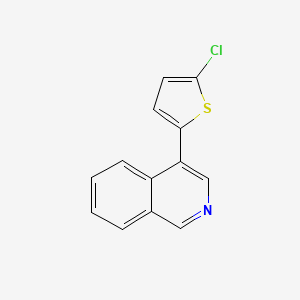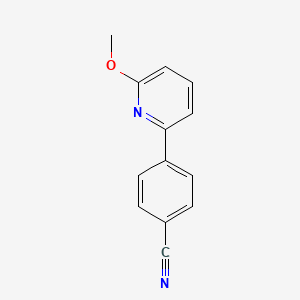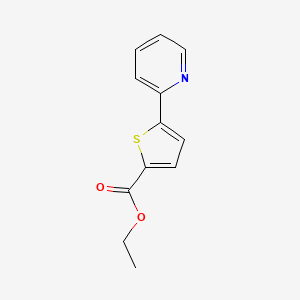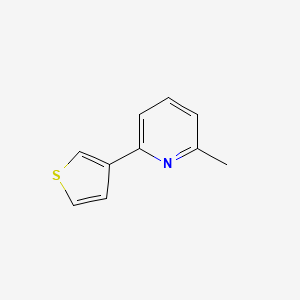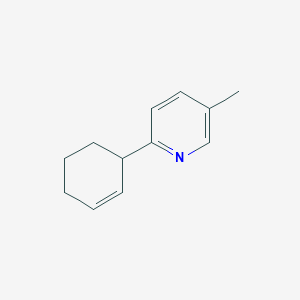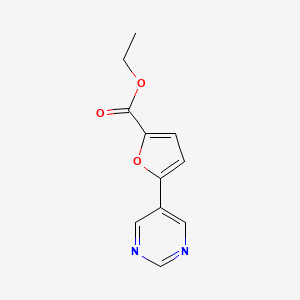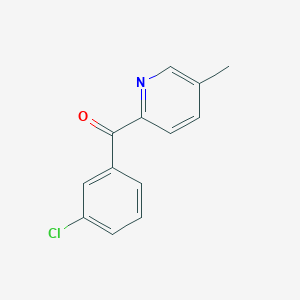
2-(3-Chlorobenzoyl)-5-methylpyridine
Descripción general
Descripción
“2-(3-Chlorobenzoyl)-5-methylpyridine” is likely a derivative of benzoyl chloride, specifically 3-chlorobenzoyl chloride . Benzoyl chloride is a type of acyl chloride and is used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzoyl chloride with other reagents . For example, N-(3-Chlorobenzoyl)-4,6-difluoro-1H-indole-2-carboxamide was synthesized from a compound and 3-chlorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorobenzoyl)-5-methylpyridine” would likely be similar to that of 3-chlorobenzoyl chloride, which has the molecular formula C7H4Cl2O .
Aplicaciones Científicas De Investigación
Synthesis of Metal Complexes
One application involves synthesizing metal complexes, such as the bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III) complex , which was synthesized from N′-(3-chlorobenzoyl)isonicotinohydrazide and iron(III) metal by reflux in an ethanol solution .
Analytical Chemistry
Another application is in analytical chemistry, where compounds like 2-(3-chlorobenzoyl)-5-methylpyridine can be analyzed using reverse phase (RP) HPLC methods with specific mobile phase conditions .
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds such as 3-chlorobenzoyl chloride have been used in various chemical syntheses , suggesting that the compound might interact with a wide range of molecular targets depending on the specific context.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-Chlorobenzoyl)-5-methylpyridine might also undergo similar reactions.
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that 2-(3-Chlorobenzoyl)-5-methylpyridine might also be involved in similar biochemical pathways.
Pharmacokinetics
The related compound 3-chlorobenzoyl chloride is known to be a liquid at room temperature with a density of 1367 g/mL at 20 °C , which might influence its bioavailability and pharmacokinetics.
Propiedades
IUPAC Name |
(3-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEANJGSRICFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)

